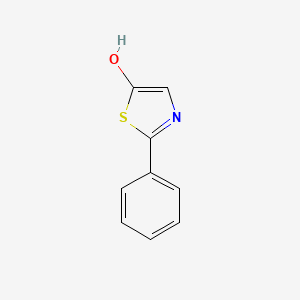

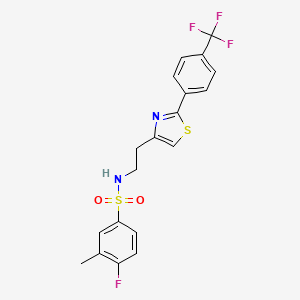

![molecular formula C21H15ClFN3O2 B2945553 3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-34-5](/img/structure/B2945553.png)

3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of quinazolinone and quinazoline . These derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazolinone and quinazoline derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

The compound, being a derivative of quinazolinone and quinazoline, may undergo similar reactions. For instance, the Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported .Applications De Recherche Scientifique

Structural Investigation

Research on structurally similar compounds, such as 4-Arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones, highlighted the importance of X-ray crystal structure determination in understanding the molecular conformation, intermolecular hydrogen bonding, and the overall geometry of these compounds. These structural insights are crucial for drug design and development, especially in identifying compounds with potential therapeutic applications (Wolska & Herold, 2000).

Biological Activities

Several studies have synthesized and characterized pyrido[2,3-d]pyrimidine derivatives to explore their biological activities. For instance, derivatives have been evaluated for their urease inhibition activity, providing a basis for the development of treatments against diseases caused by urease-producing bacteria. Compounds exhibiting significant urease inhibition could serve as lead compounds for further pharmaceutical development (Rauf et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Research has also focused on the synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents. This research contributes to the ongoing search for new antibacterial compounds in response to rising antibiotic resistance. The identification of compounds with effective antibacterial properties can lead to the development of novel antibiotics (More et al., 2013).

Furthermore, novel pyrimidine derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. This line of research is vital for discovering new therapeutic agents that can manage pain and inflammation more effectively, with potential applications in treating various inflammatory diseases (Muralidharan et al., 2019).

Orientations Futures

The compound, being a derivative of quinazolinone and quinazoline, holds promise in various fields of medicinal chemistry due to its wide spectrum of biological properties . Future research could focus on exploring its potential in various therapeutic applications and improving its synthesis methods.

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN3O2/c22-18-9-2-1-6-15(18)13-26-20(27)17-8-4-10-24-19(17)25(21(26)28)12-14-5-3-7-16(23)11-14/h1-3,5-7,9,11,17,19,24H,4,8,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALZJVIOMSYQIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

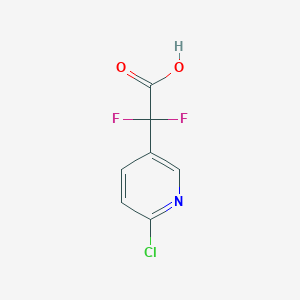

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

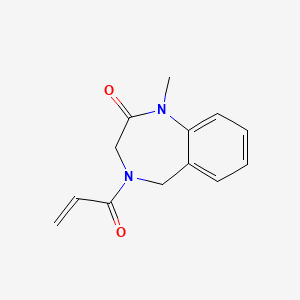

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)

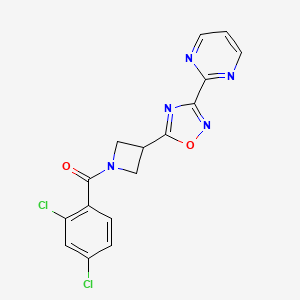

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid](/img/structure/B2945489.png)

![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2945493.png)